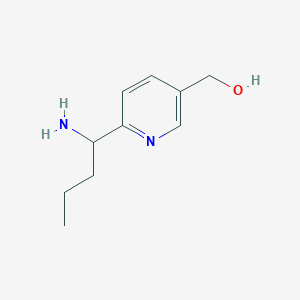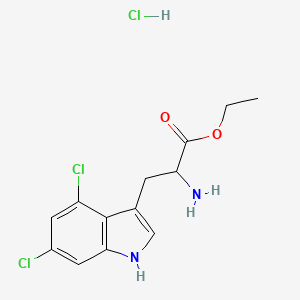
Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is primarily used in research settings and is not intended for human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Amino Acid Derivatization: The chlorinated indole is reacted with ethyl 2-amino-3-bromopropanoate under basic conditions to form the desired product.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: Utilized in the study of indole-based biochemical pathways.
Pharmacology: Explored for its potential pharmacological activities, including anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride: Similar structure but lacks the chlorine substituents.
L-Tryptophan Ethyl Ester Hydrochloride: Similar amino acid derivative but with a different substitution pattern.
Uniqueness
Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride is unique due to the presence of chlorine atoms at the 4 and 6 positions of the indole ring. This substitution pattern can significantly influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Eigenschaften
Molekularformel |
C13H15Cl3N2O2 |
|---|---|
Molekulargewicht |
337.6 g/mol |
IUPAC-Name |
ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H14Cl2N2O2.ClH/c1-2-19-13(18)10(16)3-7-6-17-11-5-8(14)4-9(15)12(7)11;/h4-6,10,17H,2-3,16H2,1H3;1H |
InChI-Schlüssel |
VWTHSCYKQKVFSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CNC2=C1C(=CC(=C2)Cl)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


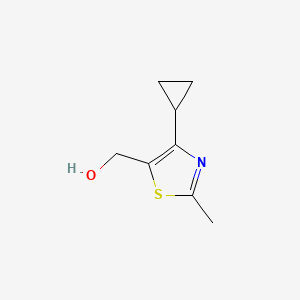
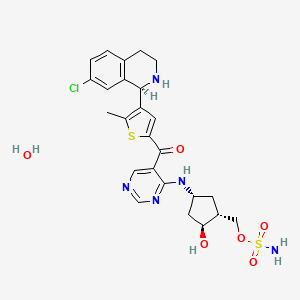
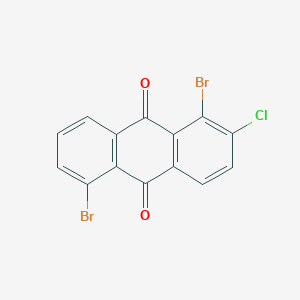
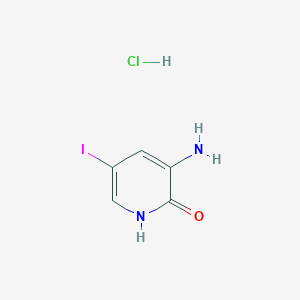
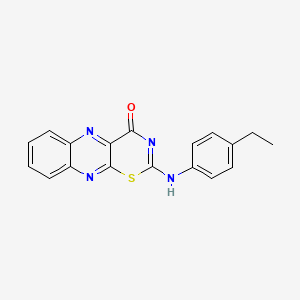
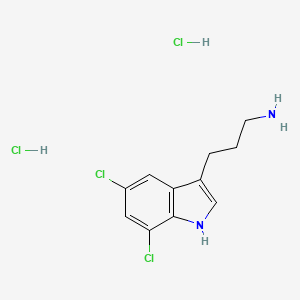
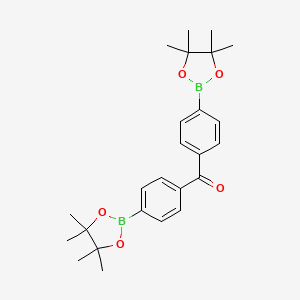
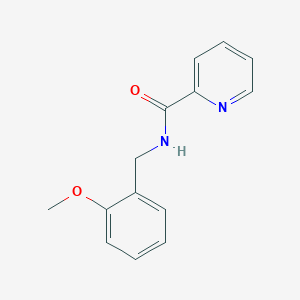
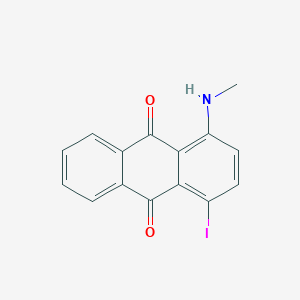
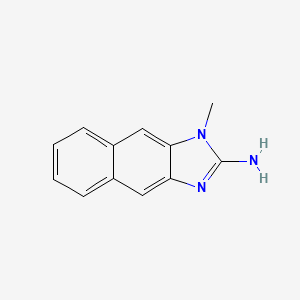
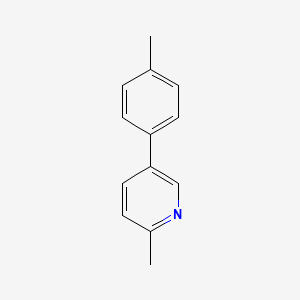
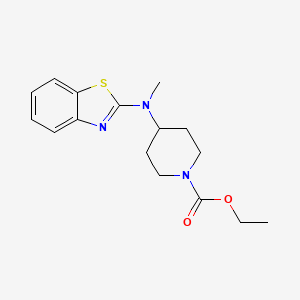
![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
